N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)butanamide
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Overview
Description
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)butanamide is a complex organic compound with a molecular formula of C28H25N3O and a molecular weight of 419.52 g/mol . This compound is characterized by its pyrrole core, which is substituted with benzyl, cyano, and diphenyl groups, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)butanamide typically involves multi-step organic reactions. . Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, ensures efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The benzyl and diphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)butanamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)butanamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, while the pyrrole core and aromatic substituents contribute to its binding affinity and specificity. These interactions influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives with different substituents, such as:
- N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)acetamide
- N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)propionamide
Uniqueness
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)butanamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O/c1-2-12-25(32)30-28-24(19-29)26(22-15-8-4-9-16-22)27(23-17-10-5-11-18-23)31(28)20-21-13-6-3-7-14-21/h3-11,13-18H,2,12,20H2,1H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZSTVHJZVQDLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(N1CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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